

Application Note: Preclinical Characterization of Estr-4-en-17-one (Estrenone)

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Compound of Interest

Compound Name: *estr-4-en-17-one*

CAS No.: 3646-28-4

Cat. No.: B195039

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Part 1: Executive Summary & Molecular Context

Estr-4-en-17-one (CAS: 3846-28-4), often referred to as Estrenone or 3-desoxy-19-norandrostenedione, is a steroid intermediate structurally distinct from the potent anabolic steroid 19-norandrostenedione (Bolandione) due to the absence of a ketone group at the C3 position.

While often encountered as a synthesis impurity in pharmaceutical progestins (e.g., Allylestrenol) or as a "designer" prohormone, its intrinsic biological activity is significantly lower than its 3-keto analogs. Its pharmacological relevance relies heavily on in vivo metabolic bioactivation.

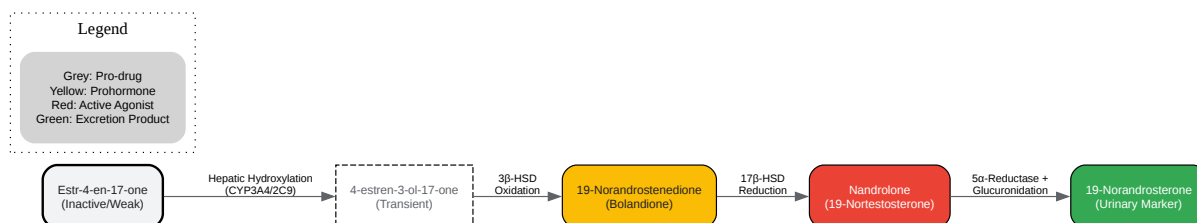
The Core Scientific Challenge: The absence of the C3-keto group drastically reduces affinity for the Androgen Receptor (AR). Therefore, animal models must be designed not just to measure direct binding, but to assess the metabolic capacity of the organism to hydroxylate and oxidize the C3 position, converting the molecule into active Nandrolone (19-nortestosterone).

Biological Mechanism & Hypothesis[1][2][3][4][5]

- Direct Activity: Negligible to Weak (Low AR affinity).
- Indirect Activity (Pro-drug): Moderate (Dependent on hepatic CYP450 conversion to 4-estrene-3,17-dione or Nandrolone).
- Toxicological Concern: Potential off-target binding to Progesterone Receptors (PR) or aromatization to estrogenic metabolites.

Part 2: Metabolic Bioactivation Pathway (Visualization)

Understanding the metabolic fate is a prerequisite for selecting the correct animal model. The following diagram outlines the hypothesized bioactivation pathway that necessitates specific in vivo durations.



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Figure 1: Hypothesized metabolic bioactivation of **Estr-4-en-17-one**.^{[1][2][3][4][5][6]} The molecule requires C3-oxidation to acquire significant androgenic potency.

Part 3: Primary Animal Model – The Modified Hershberger Assay

The Hershberger Bioassay (OECD 441) is the gold standard for distinguishing between androgenic (prostate-stimulating) and anabolic (muscle-building) effects. For **estr-4-en-17-one**,

we modify the standard protocol to account for the "lag time" required for metabolic activation.

Experimental Design

- Species: Rat (Wistar or Sprague-Dawley).
- Sex/Status: Male, Castrated (Orchiectomized).
- Age: Peripubertal (6–7 weeks old at castration).
- Group Size: n=6 per dose group.

Protocol Workflow

Step 1: Orchiectomy (Day 0) Surgically remove testes to eliminate endogenous androgens. Allow 7–10 days for regression of accessory sex organs. This regression period is critical to establish a low baseline.

Step 2: Treatment (Day 11–20) Administer **estr-4-en-17-one** daily for 10 consecutive days.

- Route: Subcutaneous (SC) injection is preferred over oral gavage to bypass first-pass clearance, although oral dosing is relevant for "prohormone" safety assessment.
- Vehicle: Corn oil or Arachis oil (steroids are lipophilic).
- Dose Groups:
 - Vehicle Control (Negative).
 - Reference Standard: Testosterone Propionate (TP) or Nandrolone Decanoate (0.4 mg/kg/day).
 - **Estr-4-en-17-one** Low Dose (1.0 mg/kg/day).
 - **Estr-4-en-17-one** High Dose (10.0 mg/kg/day).

Step 3: Necropsy (Day 21) Euthanize animals 24 hours after the final dose.

Critical Endpoints & Tissue Collection

Dissect and weigh the following tissues (wet weight) to the nearest 0.1 mg:

Tissue	Biological Significance	Expected Result (Estrenone)
Ventral Prostate (VP)	Primary Androgenic Marker	Weak/Moderate increase (requires conversion).
Seminal Vesicles (SV)	Secondary Androgenic Marker	Weak increase.
Levator Ani / Bulbocavernosus (LABC)	Primary Anabolic Marker	Moderate increase (19-nors are myotrophic).
Liver	Metabolic Toxicity	Assess for hepatomegaly or enzyme induction.

Data Interpretation

Calculate the Myotrophic-Androgenic Index:

- Interpretation: A high index indicates a favorable anabolic profile (muscle growth with minimal prostate enlargement). **Estr-4-en-17-one** is expected to show a higher index than Testosterone but lower absolute potency than Nandrolone.

Part 4: Secondary Model – The Uterotrophic Assay (Estrogenic Liability)

Since **estr-4-en-17-one** lacks the C3-ketone, it may possess unique binding affinities for the Estrogen Receptor (ER) or Progesterone Receptor (PR), or be aromatized.

Protocol Overview (OECD 440)

- Model: Immature female rats (post-natal day 19–21) OR Ovariectomized adult females.
- Dosing: 3 consecutive days.
- Endpoint: Wet and blotted uterine weight.

Why this is critical for Estrenone

19-nor steroids are notorious for "crossover" activity.

- If Uterus Weight Increases: The molecule (or its metabolite) is acting as an estrogen agonist.
- Risk: Gynecomastia in males; disruption of estrus cycles in females.

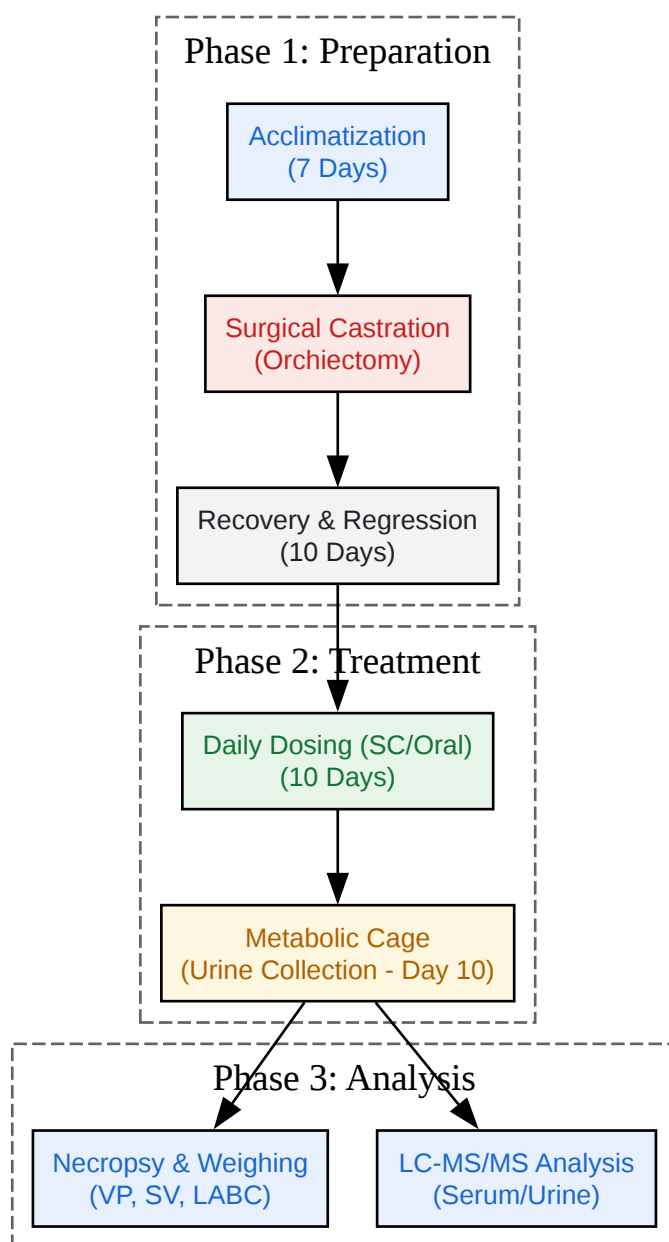
Part 5: Metabolic Pharmacokinetics Protocol

To validate the "Pro-drug" hypothesis, you must prove the appearance of Nandrolone in plasma or urine.

In Vivo Metabolism Study

- Animals: Intact Male Wistar Rats (n=4).
- Administration: Single IV bolus (to calculate clearance) and Single Oral dose (to assess bioavailability).
- Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
- Bioanalysis: LC-MS/MS targeting:
 - Parent: **Estr-4-en-17-one**.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Metabolite 1: 19-Norandrostenedione.[\[10\]](#)
 - Metabolite 2: Nandrolone.[\[1\]](#)[\[11\]](#)

Workflow Visualization



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Figure 2: Integrated workflow for simultaneous pharmacodynamic (Hershberger) and pharmacokinetic assessment.

Part 6: Expected Data & Reference Standards

When analyzing **estr-4-en-17-one**, compare results against these established baselines.

Parameter	Vehicle Control	Testosterone Propionate (Ref)	Estr-4-en-17-one (Predicted)
Ventral Prostate (mg)	< 15	> 150 (Strong Androgenic)	30–50 (Weak Androgenic)
Levator Ani (mg)	< 20	> 100 (Strong Anabolic)	60–80 (Moderate Anabolic)
Serum Nandrolone	ND	ND	Detectable (Metabolic Conversion)
Uterine Weight	Low	Low	Low/Moderate (Possible estrogenicity)

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